N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide
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Overview
Description
N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its structure allows it to absorb light in the visible spectrum, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide typically involves a diazotization reaction followed by coupling with an aromatic amine. The process begins with the diazotization of 4-aminophenylamine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-methylaniline under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Halogenation and nitration reactions can be carried out using halogens and nitric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide involves its ability to interact with light and other molecules. The diazenyl group allows the compound to absorb light, leading to electronic transitions that give it its characteristic color. In biological systems, it can interact with cellular components, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Aminophenyl)diazenyl)phenol
- N-(4-(4-Hydroxy-3-(2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
Uniqueness
N-(4-(4-Aminophenyl)diazenylphenyl)-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound .
Properties
CAS No. |
53499-69-7 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[4-[(4-aminophenyl)diazenyl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C15H16N4O/c1-11(20)19(2)15-9-7-14(8-10-15)18-17-13-5-3-12(16)4-6-13/h3-10H,16H2,1-2H3 |
InChI Key |
WJJNVUVEVPKTRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
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